Ethyl 3-(allylamino)propanoate
Description
Ethyl 3-(allylamino)propanoate (C₁₄H₁₇NO₃; molecular weight: 247.121 g/mol) is a nitrogen-containing ester synthesized via a two-step reaction involving allyl amine and diethyl 2-phenylmalonate. The compound is isolated as a white solid with a melting point of 74–76°C and a moderate yield of 46% after purification by flash chromatography .
Properties
IUPAC Name |
ethyl 3-(prop-2-enylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-6-9-7-5-8(10)11-4-2/h3,9H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQFIHXHEMNAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(allylamino)propanoate can be synthesized through the aza-Michael reaction, where an allylamine reacts with ethyl acrylate in the presence of a catalyst. The reaction typically occurs under mild conditions, often using a lipase enzyme as a biocatalyst . The reaction mixture is usually maintained at a temperature range of 30-50°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at elevated temperatures (120-160°C) for 16-20 hours . The product is then purified through recrystallization and washing with organic solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(allylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Ethyl 3-(allylamino)propanoate is used in various scientific research applications:
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(allylamino)propanoate involves its ability to participate in Michael addition reactions. The allylamino group acts as a nucleophile, attacking electrophilic carbon atoms in various substrates. This reaction is facilitated by the presence of a catalyst, which lowers the activation energy and increases the reaction rate .
Comparison with Similar Compounds
Ethyl 3-(Methylthio)propanoate
- Structure: Replaces the allylamino group with a methylthio (-S-CH₃) group.
- Properties : Found in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹) as a key aroma compound due to its sulfur-containing moiety .
- Applications : Primarily used in flavor and fragrance industries.
- Key Difference: The sulfur atom enhances volatility and aroma intensity compared to the nitrogen-based allylamino derivative.
Ethyl 3-(Isopropylamino)propanoate
- Structure: Substitutes allylamino with an isopropylamino (-NH-CH(CH₃)₂) group.
- Properties : Molecular weight 173.25 g/mol; high purity (≥99%) and stability.
- Applications : Intermediate for Benfuracarb, a carbamate insecticide .
- Key Difference : Branched alkyl chain improves agrochemical efficacy but reduces synthetic versatility compared to the allyl group.
Ethyl 3-[(3-Pyridinylmethyl)amino]propanoate
- Structure : Incorporates a pyridine ring via a methylene linker (-NH-CH₂-C₅H₄N).
- Properties : Molecular formula C₁₁H₁₆N₂O₂; CAS 953733-17-0.
- Applications: Potential pharmaceutical applications due to pyridine’s bioactivity .
- Key Difference: Aromaticity from pyridine enhances binding affinity in drug design, contrasting with the aliphatic allylamino group.
Ethyl 3-(2-Furyl)propanoate
Ethyl 3-(sec-Butylamino)propanoate and Ethyl 3-(tert-Butylamino)propanoate
- Structure : Secondary amines with branched alkyl chains (sec-butyl or tert-butyl).
- Properties : Studied for solvent applications; characterized by NMR and IR spectroscopy .
- Key Difference : Steric hindrance from bulky substituents affects solubility and reactivity in switchable solvents.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Yields: this compound (46% yield) underperforms compared to industrial-scale syntheses of Ethyl 3-(isopropylamino)propanoate (≥99% purity) .
- Bioactivity: Pyridine- and furan-containing analogs show promise in pharmaceuticals, whereas allylamino derivatives are less explored in this domain .
- Thermal Stability : Bulky substituents (e.g., tert-butyl) improve thermal stability but reduce solubility in polar solvents .
Biological Activity
Ethyl 3-(allylamino)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an allylamine group linked to a propanoate backbone. Its molecular structure can be represented as follows:
- Molecular Formula : C₈H₁₅N
- Molecular Weight : 141.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The allylamine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It could affect signaling pathways, particularly those associated with cancer cell proliferation.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown efficacy against Gram-positive bacteria, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Significant growth inhibition |
| PC-3 (Prostate) | 12.4 | Induction of apoptosis |
| HeLa (Cervical) | 18.5 | Cell cycle arrest |
Case Studies
-
Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of this compound on MCF-7 and PC-3 cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values of 15.2 µM for MCF-7 and 12.4 µM for PC-3 cells . -
Antimicrobial Efficacy :
In another investigation, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Q & A
Q. How can researchers optimize the synthesis of ethyl 3-(allylamino)propanoate for high yield and purity?
Methodological Answer: To optimize synthesis, focus on:
- Catalyst selection : Heterogeneous metal catalysts (e.g., TiO₂) improve reductive stabilization of intermediates, as seen in lignin-derived ester syntheses .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution between allylamine and ethyl 3-halopropanoate precursors.
- Temperature control : Maintain 60–80°C to balance reaction rate and minimize side reactions (e.g., polymerization of allylamine).
- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Validate purity via GC-MS or HPLC .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify allyl (-CH₂-CH=CH₂) and ester (-COOEt) groups.
- HSQC NMR : Resolve overlapping signals in complex mixtures (e.g., cross-peaks for allyl protons and adjacent carbons) .
- GC-FID/MS : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of COOEt group at m/z 85) .
- FT-IR : Detect amine (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1730 cm⁻¹) functionalities.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity category 1 for dermal exposure) .
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity category 3) .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in sealed containers away from ignition sources (flammable liquid category 2) .
Q. How can researchers assess the purity of this compound post-synthesis?
Methodological Answer:
- Chromatographic methods :
- HPLC : Use a C18 column with UV detection at 210–254 nm; compare retention time to a certified standard.
- TLC : Spot on silica plates; develop with ethyl acetate/hexane (3:7). A single spot (Rf ~0.5) indicates purity.
- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 58.82%, H: 8.16%, N: 8.33%) .
Advanced Research Questions
Q. What reaction mechanisms explain the stability of this compound under acidic or basic conditions?
Methodological Answer:
- Acidic conditions : Protonation of the amine group reduces nucleophilicity, preventing ester hydrolysis. Monitor via pH-dependent ¹H NMR (amine signal shift from δ 2.8 to δ 3.2) .
- Basic conditions : Ester hydrolysis dominates, forming 3-(allylamino)propanoic acid. Track by titrating NaOH and quantifying liberated ethanol via GC .
- Kinetic studies : Use stopped-flow UV-Vis to measure hydrolysis rates; plot ln([ester]) vs. time for pseudo-first-order kinetics.
Q. How can discrepancies in spectroscopic data for this compound be resolved?
Methodological Answer:
- Cross-validation : Combine HSQC NMR (structural elucidation) with GC-FID/MS (mass confirmation) to address ambiguous peaks .
- Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and simulate NMR/IR spectra (Gaussian software). Compare experimental vs. theoretical shifts .
- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₂=CH-CH₂NH-) to simplify splitting patterns in ¹H NMR .
Q. What catalytic systems enhance the functionalization of this compound for downstream applications?
Methodological Answer:
- Transition-metal catalysis : Pd/C enables Heck coupling of the allyl group with aryl halides .
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the ester to produce bioactive acids .
- Redox catalysis : Use MnO₂ to oxidize the allyl group to an epoxide, monitored by iodometric titration .
Q. How does this compound interact with biological macromolecules in pharmacological studies?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model binding to target proteins (e.g., enzymes with amine-binding pockets).
- In vitro assays : Measure IC₅₀ values via fluorescence quenching (e.g., inhibition of acetylcholinesterase) .
- Metabolic stability : Incubate with liver microsomes (e.g., human S9 fraction) and quantify degradation via LC-MS/MS .
Q. What experimental strategies mitigate data variability in kinetic studies of this compound reactions?
Methodological Answer:
- Control variables : Standardize temperature (±0.1°C), solvent batch, and catalyst loading.
- Replicate experiments : Perform triplicate runs; report mean ± SD (≤3 significant figures) .
- Statistical analysis : Apply ANOVA to compare conditions; use Tukey’s HSD for post-hoc testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
